4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine
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Overview
Description
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a triazole ring, which in turn is substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 2-cyanopyridine under acidic conditions to form the triazole ring, followed by cyclization to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the triazole ring to its corresponding dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Amino or thio derivatives of the chlorophenyl group.
Scientific Research Applications
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with active sites of enzymes or receptors, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1H-1,2,4-triazole: Similar structure but lacks the pyridine ring.
4-(4-bromophenyl)-1H-1,2,4-triazole: Similar structure with a bromine atom instead of chlorine.
4-(4-methylphenyl)-1H-1,2,4-triazole: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to the presence of both the pyridine and triazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H9ClN4 |
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Molecular Weight |
256.69 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,(H,16,17,18) |
InChI Key |
OSCMAXQLMLVKOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
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